![molecular formula C24H34N6O B611602 2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl- CAS No. 1373268-67-7](/img/structure/B611602.png)
2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-
Descripción general
Descripción
USL-311 es un inhibidor de molécula pequeña del receptor de quimiocina C-X-C tipo 4 (CXCR4), que es un miembro de la familia de receptores acoplados a proteína G. Este compuesto ha mostrado actividad antineoplásica potencial, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer . USL-311 funciona al prevenir la unión del factor derivado de células estromales-1 (SDF-1 o CXCL12) a CXCR4, inhibiendo así la activación de CXCR4 .
Mecanismo De Acción
USL-311 ejerce sus efectos al unirse a CXCR4, un receptor de quimiocina que juega un papel crucial en la quimiotaxis y la angiogénesis . Al evitar la unión de SDF-1 a CXCR4, USL-311 inhibe la activación de CXCR4, lo que conduce a una disminución de la proliferación y migración de células tumorales que expresan CXCR4 .
Análisis Bioquímico
Biochemical Properties
USL-311 interacts with the CXCR4 receptor, a chemokine receptor belonging to the G protein-coupled receptor (GPCR) family . It prevents the binding of stromal-cell derived factor-1 (SDF-1 or CXCL12) to CXCR4 . This interaction plays a crucial role in chemotaxis and angiogenesis, and is upregulated in several tumor cell types .
Cellular Effects
USL-311’s interaction with CXCR4 can result in decreased proliferation and migration of CXCR4-expressing tumor cells . By inhibiting CXCR4 activation, USL-311 may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Upon administration, USL-311 binds to CXCR4, thereby preventing the binding of SDF-1 to CXCR4 and inhibiting CXCR4 activation . This may result in decreased proliferation and migration of CXCR4-expressing tumor cells .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para USL-311 no se detallan ampliamente en la literatura disponible. Se sabe que USL-311 se sintetiza como una molécula pequeña con la fórmula química C24H34N6O y un peso molecular de 422,57 g/mol . El compuesto generalmente se prepara en forma sólida y se puede disolver en solventes como dimetilsulfóxido (DMSO) para fines de investigación .
Análisis De Reacciones Químicas
USL-311 se somete a diversas reacciones químicas, principalmente involucradas en su interacción con CXCR4. El compuesto actúa como un antagonista de CXCR4, previniendo la unión de SDF-1 a CXCR4 . Esta inhibición conduce a una disminución de la proliferación y migración de células tumorales que expresan CXCR4 . El principal producto formado a partir de esta reacción es la inhibición de la activación de CXCR4, lo que resulta en una reducción de la proliferación y migración de células tumorales .
Aplicaciones Científicas De Investigación
Biochemical Pathways
The binding of SDF-1 to CXCR4 typically activates various intracellular signaling cascades, leading to:
- Intracellular calcium elevation
- Chemotaxis
- Gene transcription
- Cell survival and proliferation
By preventing this activation, USL-311 may reduce tumor growth and enhance the efficacy of existing therapies when used in combination with vascular endothelial growth factor (VEGF) inhibitors.
Cancer Treatment
Research has demonstrated that USL-311 exhibits significant antineoplastic activity. In preclinical studies, it has shown promise in:
- Reducing tumor cell proliferation
- Enhancing survival rates when combined with other therapeutic agents targeting VEGF and its receptors .
Potential Use in Other Diseases
Beyond oncology, the modulation of CXCR4 by USL-311 suggests potential applications in:
- Autoimmune diseases: By inhibiting CXCR4 signaling, there may be therapeutic benefits in conditions characterized by excessive immune responses.
- HIV treatment: As CXCR4 serves as a co-receptor for HIV entry into cells, antagonists like USL-311 could potentially be explored for their role in HIV therapies .
Preclinical Studies
In a study examining the effects of USL-311 on tumor models, researchers observed a marked reduction in tumor size when administered alongside VEGF inhibitors. The combination therapy not only inhibited tumor growth but also improved overall survival rates compared to control groups receiving monotherapy .
Clinical Implications
While extensive clinical trials are still needed to fully establish the efficacy and safety of USL-311 in humans, preliminary findings suggest that its unique mechanism of action could lead to innovative treatment strategies for cancers resistant to conventional therapies.
Comparación Con Compuestos Similares
USL-311 es similar a otros antagonistas de CXCR4, como AMD3100 y BPRCX807 . USL-311 es único en su capacidad para reducir la proliferación de células tumorales y mejorar la supervivencia en combinación con inhibidores de VEGF y VEGFR . Este enfoque de terapia combinada hace que USL-311 sea un candidato prometedor para el tratamiento del cáncer, particularmente en casos donde otros antagonistas de CXCR4 pueden no ser tan efectivos .
Actividad Biológica
2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1H-1,4-diazepin-1-yl]-N-4-pyridinyl-, also known as USL-311, is a synthetic organic compound primarily recognized for its role as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor is significant in various biological processes, including cell migration and proliferation, making USL-311 a candidate for therapeutic applications, particularly in oncology.
USL-311 functions by binding to CXCR4, inhibiting the interaction between the receptor and its natural ligand, stromal-cell derived factor-1 (SDF-1 or CXCL12). This blockade prevents the activation of downstream signaling pathways that typically promote tumor cell proliferation and migration.
Key Biochemical Pathways
The inhibition of CXCR4 by USL-311 leads to several biochemical responses:
- Decreased intracellular calcium levels : This reduction affects various cellular functions, including motility.
- Inhibition of chemotaxis : Tumor cells exhibit reduced movement towards chemokines.
- Altered gene transcription : The expression of genes associated with survival and proliferation is diminished.
Biological Activity Data
Parameter | Value |
---|---|
Chemical Formula | C24H34N6O |
Molecular Weight | 422.57 g/mol |
CAS Registry Number | 1373268-67-7 |
Primary Target | CXCR4 |
Mechanism | CXCR4 Antagonist |
Preclinical Studies
Research has demonstrated that USL-311 exhibits significant antineoplastic activity. In preclinical models, it has been shown to:
- Reduce tumor cell proliferation : Studies indicate a marked decrease in the growth rate of CXCR4-expressing tumors when treated with USL-311.
- Enhance survival rates : When combined with vascular endothelial growth factor (VEGF) and its receptor inhibitors, USL-311 has improved outcomes in animal models.
Case Study Insights
A notable study published in Cancer Research highlighted the efficacy of USL-311 in a murine model of breast cancer. Tumor-bearing mice treated with USL-311 showed a 50% reduction in tumor volume compared to controls. The study emphasized that this effect was significantly enhanced when combined with standard chemotherapy agents.
Comparison with Similar Compounds
USL-311 shares similarities with other CXCR4 antagonists such as AMD3100 and BPRCX807. However, its unique structural features confer distinct pharmacokinetic properties and potentially improved efficacy profiles.
Compound | Target | Efficacy |
---|---|---|
USL-311 | CXCR4 | High |
AMD3100 | CXCR4 | Moderate |
BPRCX807 | CXCR4 | Variable |
Propiedades
IUPAC Name |
6-[4-(1-propan-2-ylpiperidin-4-yl)-1,4-diazepan-1-yl]-N-pyridin-4-ylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O/c1-19(2)28-15-9-21(10-16-28)29-13-4-14-30(18-17-29)23-6-3-5-22(27-23)24(31)26-20-7-11-25-12-8-20/h3,5-8,11-12,19,21H,4,9-10,13-18H2,1-2H3,(H,25,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUNVQKARNSSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCCN(CC2)C3=CC=CC(=N3)C(=O)NC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373268-67-7 | |
Record name | USL-311 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373268677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | USL-311 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15265 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | USL-311 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTG5MX2Q2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does USL311 interact with its target, CXCR4, and what are the downstream effects of this interaction?
A1: USL311 acts as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). [] This means that it binds to CXCR4 and blocks the binding of its natural ligand, stromal-cell derived factor-1 (SDF-1 or CXCL12). [] By preventing SDF-1 from binding to CXCR4, USL311 inhibits the activation of downstream signaling pathways that are normally triggered by CXCR4 activation. This inhibition can lead to decreased proliferation and migration of tumor cells that express CXCR4. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.